molecular formula C33H26O9 B1453174 Tetra-O-benzoyl-D-xylofuranose CAS No. 5432-87-1

Tetra-O-benzoyl-D-xylofuranose

Cat. No.: B1453174
CAS No.: 5432-87-1
M. Wt: 566.6 g/mol
InChI Key: SVVKRZQAFRVDED-UHFFFAOYSA-N
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Description

Significance of Furanosidic Structures in Glycoscience

Furanosidic motifs are integral components of numerous biologically important molecules. nih.govacs.org They are found in the arabinogalactan (B145846) and lipoarabinomannan of mycobacterial cell walls, which are crucial for the survival and pathogenicity of species like Mycobacterium tuberculosis. nih.govacs.org The five-membered ring of a furanoside imparts significant conformational flexibility compared to its pyranosidic counterpart. This flexibility allows for precise molecular recognition events at the heart of many biological interactions, including cell-cell communication, immune response modulation, and pathogen recognition. researchgate.net The study of synthetic furanosides provides invaluable tools to probe these interactions and develop new therapeutic strategies. nih.govacs.org

Role of Protecting Groups in Anomeric and Regioselective Control in Carbohydrate Synthesis

The synthesis of complex carbohydrates is a formidable challenge due to the polyhydroxy nature of monosaccharide building blocks. tutorchase.comresearchgate.net Each hydroxyl group presents a potential reaction site, necessitating a sophisticated strategy of temporary masking, or "protection," to achieve the desired regioselectivity and stereoselectivity. numberanalytics.com Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. numberanalytics.comorganic-chemistry.org

In carbohydrate chemistry, protecting groups do more than just shield hydroxyl groups. nih.gov They profoundly influence the reactivity of the sugar and can direct the stereochemical outcome of glycosylation reactions—the formation of the critical glycosidic bond that links monosaccharides together. researchgate.netnih.gov The choice of protecting groups is therefore a critical aspect of synthetic design, enabling chemists to control the formation of either α or β linkages at the anomeric center and to selectively functionalize specific positions on the sugar ring. nih.gov An effective protecting group strategy involves careful consideration of the group's stability under various reaction conditions and its selective removal (deprotection) without affecting other parts of the molecule. tutorchase.comresearchgate.net This concept of "orthogonal protection," where one type of protecting group can be removed in the presence of others, is fundamental to the assembly of complex oligosaccharides. wikipedia.org

Benzoyl Esters as Versatile Protecting Groups in Xylofuranose (B8766934) Chemistry

Among the arsenal (B13267) of protecting groups available to carbohydrate chemists, esters are highly popular due to their ease of installation and removal. researchgate.net The benzoyl (Bz) group, an ester-type protecting group, is particularly valuable in xylofuranose chemistry. libretexts.org Benzoyl groups are typically installed using benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.gov

There are several reasons for the widespread use of benzoyl esters:

Stability: Benzoyl esters are generally more stable than acetyl esters, particularly under acidic conditions, providing robust protection during multi-step syntheses. wikipedia.orglibretexts.org

Neighboring Group Participation: A benzoyl group at the C-2 position of a glycosyl donor can participate in the glycosylation reaction. This "anchimeric assistance" helps to control the stereochemistry at the anomeric center, typically leading to the formation of 1,2-trans-glycosidic linkages. researchgate.net

Crystallinity: The presence of aromatic benzoyl groups often imparts crystallinity to carbohydrate intermediates, which can facilitate purification by recrystallization.

Reactivity Tuning: While providing protection, benzoyl groups are electron-withdrawing, which can decrease the reactivity of the glycosyl donor. This "disarming" effect can be strategically employed in sequential glycosylation reactions.

Contextualizing Tetra-O-benzoyl-D-xylofuranose as a Key Intermediate

This compound is a fully protected derivative of D-xylofuranose where all four hydroxyl groups are masked as benzoyl esters. This compound serves as a crucial building block and synthetic intermediate in carbohydrate chemistry. chemicalbook.com Its fully benzoylated nature makes it a stable, well-defined starting material for the synthesis of more complex xylofuranose-containing structures.

The synthesis of this compound is typically achieved through the direct benzoylation of D-xylose. This process can yield the desired product in ranges of 60% to 85%. The α-anomer is often the dominant product due to kinetic control during the benzoylation process. This intermediate is pivotal for creating various glycosides, including those with thiodisaccharide units where a furanose acts as the non-reducing end. chemicalbook.com For instance, it is a precursor in the synthesis of mycalisine B, a marine nucleoside, highlighting its importance in natural product synthesis. mdpi.com

Scope and Objectives of Research on this compound

Research involving this compound is multifaceted, focusing on its synthesis, characterization, and application as a synthetic precursor. Key objectives include:

Developing Efficient Synthetic Routes: Optimizing reaction conditions to improve the yield and stereoselectivity of its synthesis from D-xylose.

Spectroscopic and Structural Analysis: Thoroughly characterizing the compound using techniques like NMR and mass spectrometry to confirm its structure and stereochemistry.

Exploring its Reactivity: Investigating its behavior as a glycosyl donor in glycosylation reactions to form new glycosidic linkages. This includes studying the influence of reaction conditions and acceptor nucleophilicity on the stereochemical outcome.

Application in Target-Oriented Synthesis: Utilizing this compound as a key building block for the synthesis of biologically active natural products and their analogues, such as nucleosides and complex oligosaccharides. mdpi.com

The study of this compound and its derivatives contributes significantly to the broader understanding of furanose chemistry and aids in the development of new tools and strategies for glycobiology research.

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueReference
CAS Number 5432-87-1 chemicalbook.com
Molecular Formula C₃₃H₂₆O₉ chemicalbook.com
Molecular Weight 566.55 g/mol chemicalbook.com
IUPAC Name (3R,4S,5R)-5-((benzoyloxy)methyl)-3,4-bis(benzoyloxy)tetrahydrofuran-2-yl benzoate (B1203000)
Appearance Not specified
Solubility High lipophilicity, soluble in organic solvents

Table 2: Spectroscopic Data for this compound

TechniqueKey ObservationsReference
¹H and ¹³C NMR Anomeric proton signals typically between δ 5.2–5.8 ppm. Aromatic protons from the benzoyl groups are prominent. Benzoyl carbonyl carbons appear around ~166 ppm.
IR Spectroscopy Strong ester carbonyl (C=O) stretch observed near 1720 cm⁻¹.
Mass Spectrometry Molecular ion peak consistent with the calculated molecular weight for C₃₃H₂₆O₉.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4,5-tribenzoyloxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)38-21-26-27(40-30(35)23-15-7-2-8-16-23)28(41-31(36)24-17-9-3-10-18-24)33(39-26)42-32(37)25-19-11-4-12-20-25/h1-20,26-28,33H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVKRZQAFRVDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-87-1
Record name NSC25067
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Strategic Synthetic Methodologies for Tetra O Benzoyl D Xylofuranose and Its Precursors

Retrosynthetic Approaches to Benzoylated D-Xylofuranose Scaffolds

Retrosynthetic analysis of Tetra-O-benzoyl-D-xylofuranose reveals a straightforward pathway that begins with the disconnection of the four benzoyl ester linkages. This initial step unveils the core polyhydroxylated D-xylofuranose structure. The subsequent and more critical disconnection involves the furanose ring itself.

The primary and most direct retrosynthetic pathway traces back to D-xylose, a readily available starting material. However, since D-xylose predominantly exists in the more stable pyranose form in solution, a key synthetic challenge is to favor the formation of the furanose ring. This is typically achieved by forming a cyclic acetal (B89532) at positions that lock the sugar into the five-membered furanose configuration.

Alternative retrosynthetic strategies can also be envisioned. One such approach involves a ring contraction from a suitable pyranose precursor. For instance, a protected arabinopyranoside can undergo transformations that lead to a xylofuranose (B8766934) derivative. rsc.org Another strategy could start from a different pentose, like L-arabinose, and proceed through a synthetic sequence involving epimerization at a key stereocenter to generate the required xylo-configuration.

Total Synthesis from D-Xylose: Sequential Transformations and Overall Yields

The total synthesis of this compound from D-xylose is a multi-step process that hinges on the effective formation of the furanose ring followed by complete benzoylation of the hydroxyl groups.

Initial Derivatization of D-Xylose to Furanosidic Intermediates

The most common and effective method to lock D-xylose into its furanose form is through the formation of an isopropylidene acetal. The reaction of D-xylose with acetone (B3395972) in the presence of a strong acid catalyst, such as sulfuric acid or antimony pentachloride, leads to the formation of di-O-isopropylidene-α-D-xylofuranose. prepchem.com A subsequent, controlled partial hydrolysis using aqueous sodium carbonate can then selectively remove one of the isopropylidene groups to yield 1,2-O-isopropylidene-α-D-xylofuranose. nih.gov This one-pot procedure from D-xylose has been reported to produce the crystalline 1,2-O-isopropylidene-α-D-xylofuranose intermediate in high yields, around 86-87%. nih.govrsc.org This intermediate is crucial as it possesses free hydroxyl groups at the C-3 and C-5 positions, ready for subsequent functionalization, while the anomeric C-1 and C-2 positions are protected.

Starting MaterialReagentsProductYield (%)Reference
D-Xylose1. Acetone, H₂SO₄2. Na₂CO₃ (aq)1,2-O-Isopropylidene-α-D-xylofuranose87 nih.gov
D-XyloseAcetone, H₂SO₄, then Na₂CO₃1,2-O-Isopropylidene-α-D-xylofuranose86 rsc.org
D-XyloseAcetone, SbCl₅1,2:3,5-di-O-isopropylidene-α-D-xylofuranose89 prepchem.com

Regioselective Benzoylation Strategies for Hydroxyl Functionalization

With a suitable furanosidic intermediate in hand, the next stage involves the benzoylation of the remaining free hydroxyl groups. This can be achieved through several strategies.

A direct, one-pot perbenzoylation can be performed on D-xylose using benzoyl chloride in pyridine (B92270). This method, while direct, often leads to a mixture of pyranose and furanose products and can be difficult to control.

A more controlled, stepwise approach starting from a partially protected intermediate like 1,2-O-isopropylidene-α-D-xylofuranose is generally preferred. For instance, selective benzoylation of the primary hydroxyl group at C-5 can be achieved, followed by removal of the isopropylidene group and subsequent benzoylation of the remaining hydroxyls.

For regioselective benzoylation, organotin-mediated methods are particularly effective. Treatment of a diol or polyol with dibutyltin (B87310) oxide forms a stannylene intermediate, which then directs the regioselective acylation. nih.gov This method allows for precise protection of specific hydroxyl groups. For example, benzoylation of methyl xylopyranosides via stannylene intermediates shows distinct selectivity patterns depending on the anomeric configuration. diva-portal.org Another modern approach involves using catalytic amounts of iron(III) chloride (FeCl₃) with acetylacetone (B45752) to achieve regioselective benzoylation under mild conditions. nih.govnih.gov

In the synthesis of a 5'-deoxy nucleoside analogue, 5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose was treated with benzoyl chloride in pyridine at 0°C to selectively benzoylate the C-3 hydroxyl group. nih.gov Subsequent acetolysis with acetic anhydride (B1165640) and sulfuric acid removed the isopropylidene group and acetylated the C-1 and C-2 positions, yielding 1,2-di-O-acetyl-3-O-benzoyl-5-deoxy-D-xylofuranose. nih.gov A similar sequence starting from the parent 1,2-O-isopropylidene-α-D-xylofuranose would lead to the fully benzoylated product after a final deacetylation and benzoylation step.

Optimization of Reaction Conditions for Enhanced Yields and Stereoselectivity

Optimization of reaction parameters is critical for maximizing the yield and ensuring the desired stereochemical outcome. For benzoylation reactions, temperature control is crucial. Reactions are often initiated at low temperatures (e.g., 0°C or -10°C) to control the initial rate of reaction and improve selectivity, before being allowed to warm to room temperature. nih.govmdpi.com The choice of solvent and base (e.g., pyridine, triethylamine) also plays a significant role.

Direct benzoylation of D-xylofuranose derivatives to produce the tetra-O-benzoyl compound typically results in yields ranging from 60% to 85%, contingent on the scale of the reaction and the optimization of the conditions. Achieving high purity, often above 95%, necessitates careful chromatographic separation.

For glycosylation reactions involving xylofuranosyl donors, conditions are optimized to favor a specific anomer. For example, in a synthesis aiming for α-xylofuranosides, a combination of N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf) in diethyl ether was identified as the optimal promoter system. acs.org

Anomeric Control in Furanosidic Benzoylation

Controlling the stereochemistry at the anomeric carbon (C-1) is a central challenge in carbohydrate synthesis. The formation of either the α- or β-anomer is influenced by a variety of factors including the protecting groups on the sugar ring, the nature of the reactants, and the reaction conditions.

In the context of benzoylation, the use of a participating protecting group like a benzoate (B1203000) ester at the C-2 position can direct the formation of a 1,2-trans glycosidic linkage. rsc.org The ester group forms a cyclic oxonium ion intermediate that blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite face.

Anomerization Pathways in D-Xylofuranose Systems

During synthesis, it is common to obtain a mixture of α and β anomers. The final ratio can be determined by either kinetic or thermodynamic control. In many synthetic preparations of this compound, the α-anomer is the dominant product, suggesting it is formed under kinetic control.

Influence of Catalysts and Solvents on Anomeric Ratios

The stereochemical outcome of glycosylation reactions, particularly the ratio of α and β anomers, is significantly influenced by the choice of catalysts and solvents. Electron-withdrawing protecting groups, such as the benzoyl esters on this compound, tend to decrease the reactivity of the glycosyl donor, which can make glycosylation reactions slower and less efficient. rsc.org

The nature of the solvent plays a crucial role in determining the anomeric selectivity. Ethereal solvents like diethyl ether or dioxane often favor the formation of α-glycosides. rsc.org This is attributed to the solvent's ability to promote an equatorial orientation of the intermediate, leading to an S_N2-type mechanism that results in the α-product. rsc.org Conversely, nitrile solvents such as acetonitrile (B52724) tend to yield higher proportions of β-products. rsc.org Solvents with higher dielectric constants can sometimes lead to lower diastereocontrol. rsc.org For instance, the use of dimethylformamide (DMF) as a solvent or co-solvent can facilitate the formation of 1,2-cis glycosides. rsc.org

Lewis acids are common catalysts in glycosylation. For example, FeCl₃ in acetonitrile has been shown to be an efficient catalyst for the glycosylation of unprotected D-xylose. diva-portal.org The screening of various Lewis acids in combination with acetic anhydride for the acetylation of D-xylose revealed that catalysts like FeCl₃, Montmorillonite K-10, and various metal triflates predominantly form the α-anomer. diva-portal.org

Table 1: Influence of Solvents on Anomeric Selectivity in Glycosylation

Solvent TypePredominant AnomerProposed Mechanism/Rationale
Ethereal (e.g., Diethyl ether, Dioxane)α-anomerPromotes equatorial intermediate, leading to S_N2-type reaction. rsc.org
Nitrile (e.g., Acetonitrile)β-anomerFormation of an axial nitrilium cation in situ. rsc.org
Dimethylformamide (DMF)1,2-cis glycosidesFormation of an axial glycosyl imidate. rsc.org
Halohydrocarbons (e.g., CH₂Cl₂)VariesInert, preferred for reactions with Lewis acids like BCl₃. acs.org
Coordinating Solvents (e.g., THF, MeCN)No reaction (with BCl₃)Strong coordination with the Lewis acid catalyst. acs.org

Alternative Protecting Group Strategies Facilitating Benzoylation

The synthesis of fully benzoylated xylofuranose often requires strategic use of other protecting groups to ensure regioselectivity and high yields. These strategies typically involve the protection of certain hydroxyl groups, followed by benzoylation of the remaining ones, and subsequent deprotection.

Application of Acetonide Protection Preceding Benzoylation

A common and effective strategy involves the initial protection of vicinal diols with an acetonide group, typically by reacting the sugar with acetone in the presence of an acid catalyst. This approach is widely used in the synthesis of furanoid derivatives.

For instance, D-xylose can be converted to 1,2-O-isopropylidene-α-D-xylofuranose. nih.gov This intermediate, with its free 3- and 5-hydroxyl groups, can then be subjected to benzoylation. nih.gov A multi-step sequence starting from L-xylose involves its conversion to 1,2-O-isopropylidene-α-L-xylofuranose, followed by selective 5-O-benzoylation. nih.gov This method allows for targeted modifications at other positions before the final benzoylation and deprotection steps. nih.gov

A similar strategy is employed starting from D-glucose, which is first converted to di-acetone-D-glucose, protecting the 1,2- and 5,6-hydroxyls. nih.gov Through a series of reactions including selective hydrolysis, oxidative cleavage, and reduction, 1,2-O-isopropylidene-α-D-xylofuranose is obtained. nih.gov The primary hydroxyl group of this intermediate is then selectively benzoylated. nih.gov

Sequential Protection/Deprotection for Targeted Benzoylation

More complex syntheses require a sequence of protection and deprotection steps to achieve the desired benzoylation pattern. This orthogonal strategy allows for the selective manipulation of different hydroxyl groups within the same molecule. organic-chemistry.org

One such pathway begins with the protection of L-xylose with an acetonide group. rsc.org This is followed by selective acid hydrolysis to yield 1,2-O-isopropylidene-α-L-xylofuranose. rsc.org The primary hydroxyl group is then selectively protected with a p-chlorobenzoyl group. rsc.org After further transformations at the now-free hydroxyl group, the protecting groups can be removed and the desired benzoylation can be completed. rsc.org

In another example, the synthesis of a 3'-deoxynucleoside glycosyl donor starts with the formation of 1,2-O-isopropylidene-α-D-xylofuranose, which is then selectively benzoylated at the primary hydroxyl position. nih.gov The remaining hydroxyl group is then activated for a deoxygenation reaction. nih.gov Finally, acidic hydrolysis of the acetonide group followed by acetylation provides the desired glycosyl donor. nih.gov This sequential approach ensures that each reaction step occurs at the intended position, leading to the final complex molecule with high specificity.

Green Chemistry Approaches in the Synthesis of Benzoylated Xylofuranose Derivatives

In recent years, the principles of green chemistry have been increasingly applied to carbohydrate synthesis to reduce environmental impact and improve efficiency. These approaches focus on using less hazardous solvents, renewable resources, and more efficient reaction conditions. mdpi.comrasayanjournal.co.in

The use of ionic liquids as solvents is a prominent green chemistry strategy. ejcmpr.com For example, benzoyl cyanide in the ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate (B1217627) has been used as a mild and efficient alternative to the traditional pyridine-benzoyl chloride system for the benzoylation of nucleosides. researchgate.net This system allows for selective benzoylation at ambient temperatures and the ionic liquid can often be recovered and reused. researchgate.net

Solvent-free, or neat, reaction conditions represent another green approach, minimizing waste and environmental impact. mdpi.com Mechanochemical grinding and microwave irradiation are techniques that can facilitate solvent-free reactions, often leading to shorter reaction times and high yields. mdpi.com

The use of biocatalysts, such as enzymes, and natural catalysts, like lemon juice under concentrated solar radiation, are also being explored. nih.gov These methods offer biodegradable and non-toxic alternatives to traditional chemical catalysts. nih.gov For carbohydrate synthesis, organocatalysis, which avoids the use of potentially toxic metals, is a significant area of development. mdpi.com While specific examples for this compound are still emerging, the application of these green methodologies to the synthesis of related benzoylated carbohydrate derivatives demonstrates a clear trend towards more sustainable synthetic practices in carbohydrate chemistry. rasayanjournal.co.inresearchgate.net

Table 2: Green Chemistry Strategies in Chemical Synthesis

Green Chemistry ApproachDescriptionPotential Application in Benzoylation
Ionic Liquids Non-volatile solvents that can be recycled. ejcmpr.comresearchgate.netReplacement for hazardous solvents like pyridine in benzoylation reactions. researchgate.net
Solvent-Free Reactions Reactions conducted without a solvent, often using mechanochemical or microwave techniques. mdpi.comReduces solvent waste and can lead to faster, more efficient reactions.
Biocatalysis/Natural Catalysts Use of enzymes or natural materials as catalysts. nih.govOffers non-toxic and biodegradable alternatives to metal or acid catalysts.
Organocatalysis Use of small organic molecules as catalysts. mdpi.comAvoids contamination of the final product with toxic metals. mdpi.com
Microwave Irradiation Use of microwave energy to accelerate reactions. mdpi.comCan significantly reduce reaction times and improve yields. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Tetra O Benzoyl D Xylofuranose Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. For Tetra-O-benzoyl-D-xylofuranose, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing deep insights into its three-dimensional structure.

Proton (¹H) NMR Spectroscopic Analysis and Coupling Constant Correlations

The ¹H NMR spectrum of a related compound, 2,3,5-tri-O-benzyl-D-xylofuranose, reveals distinct signals for the anomeric proton (H-1) at approximately 5.65 ppm for the α-anomer and 5.46 ppm for the β-anomer. mdpi.com The coupling constants between adjacent protons (³JH,H) are particularly informative for determining the relative stereochemistry of the furanose ring. For instance, a J1,2 coupling constant of around 4.2 Hz is observed for the α-anomer. mdpi.com Analysis of these coupling constants helps to define the dihedral angles between protons, which in turn elucidates the puckering of the furanose ring. nih.gov

ProtonChemical Shift (δ, ppm) - α-anomerChemical Shift (δ, ppm) - β-anomerCoupling Constant (J, Hz)
H-1~5.65~5.46J1,2 ≈ 4.2
H-2~4.10~4.18J2,3 ≈ 2.7-3.1
H-3~4.23~4.26J3,4 ≈ 4.7-5.5

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of 2,3,5-tri-O-benzyl-D-xylofuranose, the anomeric carbon (C-1) resonates at approximately 95.9 ppm for the α-anomer and 101.6 ppm for the β-anomer. mdpi.com The chemical shifts of the other ring carbons (C-2 to C-5) provide further confirmation of the furanose structure. The benzoyl carbonyl carbons typically appear in the downfield region of the spectrum, around 165-167 ppm. mdpi.com

CarbonChemical Shift (δ, ppm) - α-anomerChemical Shift (δ, ppm) - β-anomer
C-1~95.9~101.6
C-2~81.4~86.5
C-3~81.0~81.2
C-4~77.0~79.6
C-5~68.3~68.7
C=O (Benzoyl)~165-167

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between H-1 and H-2, H-2 and H-3, and so on, confirming the sequence of protons around the furanose ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu This experiment allows for the definitive assignment of each carbon atom by linking it to its attached proton. youtube.com For example, the proton signal for H-1 would show a cross-peak with the carbon signal for C-1. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is particularly useful for connecting the benzoyl groups to the xylofuranose (B8766934) core. For instance, the anomeric proton (H-1) would show a correlation to the carbonyl carbon of the benzoyl group at the C-1 position. science.gov

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound. science.govresearchgate.net

Relaxation Studies in ¹³C NMR for Conformational Dynamics

While not as commonly reported for this specific compound, ¹³C NMR relaxation studies can provide valuable insights into the conformational dynamics of the furanose ring. frontiersin.org By measuring parameters such as the spin-lattice relaxation time (T₁), information about the mobility of different parts of the molecule can be obtained. These studies can help to characterize the flexibility of the furanose ring and the benzoyl protecting groups. Computational modeling, often used in conjunction with NMR data, can further refine the understanding of the conformational landscape of such molecules. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.govresearchgate.net The high-resolution mass spectrum (HRMS) would confirm the molecular formula, C₃₃H₂₆O₉. guidechem.com

Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns of the molecule, which can be used to confirm its structure. researchgate.net The fragmentation of benzoylated sugars often involves the cleavage of the glycosidic bond and the loss of benzoyl groups. nih.gov For instance, a characteristic fragment would correspond to the benzoyl cation (m/z 105). Analysis of the fragmentation pathways helps to piece together the molecular structure and confirm the location of the benzoyl groups. youtube.com

TechniqueInformation ObtainedExpected m/z for [M+Na]⁺
HRMS (ESI)Precise molecular weight and elemental composition589.1475
MS/MSStructural information from fragmentation patternsFragments corresponding to loss of benzoyl groups and ring cleavage.

Vibrational Spectroscopy (FTIR) for Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would show characteristic absorption bands for the ester carbonyl groups (C=O) of the benzoyl esters, typically in the region of 1720-1740 cm⁻¹. mdpi.com Other significant peaks would include those for C-O stretching and the aromatic C=C stretching of the benzene (B151609) rings. acs.org The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the complete benzoylation of the hydroxyl groups of D-xylofuranose. mdpi.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester C=OStretching~1720-1740
Aromatic C=CStretching~1600 and ~1450
C-OStretching~1250-1300 and ~1050-1150
Aromatic C-HStretching~3000-3100

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and stereochemistry. This technique is particularly crucial for chiral molecules like carbohydrates and their derivatives, as it can establish the absolute configuration of all stereogenic centers. The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

For this compound, an X-ray crystallographic analysis would yield the precise solid-state conformation of the furanose ring and the orientation of the four bulky benzoyl groups. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of a closely related compound, 2,3,5-tri-O-benzyl-α,β-D-xylofuranose, provides insight into the type of data that can be obtained. mdpi.comresearchgate.net In that study, the structure was resolved in the P2₁2₁2₁ space group, and the analysis confirmed the D-xylose configuration. mdpi.comresearchgate.net The furanose ring was found to adopt a conformation close to ³T₂ (C3-endo, C2-exo). mdpi.com Such an analysis for this compound would similarly reveal the ring pucker and the spatial arrangement of its substituents, which are influenced by steric and electronic effects in the crystalline state.

The determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects, particularly when the X-ray wavelength is near the absorption edge of an atom in the crystal. The resulting differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l) allow for the assignment of the correct enantiomer.

Table 1: Representative Crystallographic Data Obtainable from X-ray Analysis (Hypothetical for this compound, based on related structures).
ParameterDescriptionExample Data (from a related xylofuranose derivative mdpi.comresearchgate.net)
Chemical FormulaThe elemental composition of the molecule.C₃₃H₂₆O₉
Formula WeightThe mass of one mole of the compound.566.55 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic
Space GroupThe symmetry group of the crystal.P2₁2₁2₁
Unit Cell DimensionsThe lengths of the sides (a, b, c) and angles (α, β, γ) of the unit cell.a, b, c values in Å; α = β = γ = 90°
Ring ConformationThe specific puckering of the furanose ring.Twist (°Tₙ) or Envelope (Eₙ or ₙE)

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential analytical technique for the separation, identification, and purification of chemical compounds. For a non-volatile, UV-active compound like this compound, several chromatographic methods are applicable for its analysis and isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and for the preparative isolation of this compound. The presence of four benzoyl groups makes the molecule an excellent chromophore, allowing for highly sensitive detection using a UV detector. researchgate.net

A typical setup would involve reverse-phase HPLC, where the stationary phase is non-polar (e.g., C8 or C18 silica) and the mobile phase is a polar solvent mixture. researchgate.net The high hydrophobicity conferred by the benzoyl groups ensures strong retention on the column, enabling excellent separation from more polar starting materials (like D-xylose) or less-benzoylated byproducts. nih.govnih.gov A gradient elution, typically with acetonitrile (B52724) and water, is employed to resolve components with different polarities effectively. nih.gov The purity of a sample can be accurately determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks.

Table 2: Typical HPLC Parameters for Analysis of Benzoylated Carbohydrates.
ParameterDescriptionTypical Condition
ColumnThe stationary phase used for separation.Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseThe solvent that moves the sample through the column.Gradient of Acetonitrile (A) and Water (B)
Flow RateThe speed at which the mobile phase passes through the column.1.0 mL/min
DetectionThe method used to visualize the separated compounds.UV Absorbance at ~230 nm
Injection VolumeThe amount of sample introduced into the system.10-20 µL

Gas Chromatography (GC) for Volatile Derivatives

This compound is a large, non-volatile molecule with a high boiling point, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC coupled with mass spectrometry (GC-MS) can be used to analyze the core xylofuranose structure after chemical derivatization to increase its volatility.

A common strategy involves a two-step process:

Debenzoylation: The benzoyl protecting groups are removed via hydrolysis (e.g., using sodium methoxide (B1231860) in methanol) to yield the free xylofuranose.

Silylation: The newly exposed hydroxyl groups are then derivatized, typically by reacting them with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). unina.it This process replaces the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, resulting in a volatile derivative (e.g., Tetra-O-trimethylsilyl-D-xylofuranose). unina.it

The resulting volatile silyl (B83357) ether can then be readily analyzed by GC-MS. This indirect method is useful for confirming the identity of the carbohydrate core and for analyzing its presence in complex mixtures where the benzoylated form might be difficult to isolate.

Table 3: Representative GC-MS Conditions for Analysis of Silylated Carbohydrates.
ParameterDescriptionTypical Condition
DerivatizationChemical modification to increase volatility.Debenzoylation followed by silylation with BSTFA/MSTFA unina.it
ColumnThe stationary phase for GC separation.HP-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) unina.it
Carrier GasThe inert gas that moves the sample through the column.Helium at 1 mL/min unina.it
Injector TemperatureThe temperature at which the sample is vaporized.250-280 °C unina.it
Oven ProgramThe temperature gradient used to elute compounds.Initial 70°C, ramp to 280°C unina.it
DetectorThe device used for detection and identification.Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound from D-xylose. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), the disappearance of starting materials and the appearance of the product can be tracked over time.

Due to the significant difference in polarity, the non-polar product, this compound, will travel much further up the plate (higher Retention factor, Rf) than the highly polar D-xylose starting material in a moderately polar solvent system. nih.gov A common mobile phase for such separations is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate. nih.gov Visualization is straightforward; the benzoyl groups in the product allow it to be seen directly under a UV lamp (254 nm), while the starting material may require chemical staining (e.g., with p-anisaldehyde or potassium permanganate (B83412) solution) to be visualized. nih.gov

Table 4: General TLC Parameters for Monitoring Benzoylation of Xylose.
ParameterDescriptionTypical Condition
Stationary PhaseThe adsorbent coated on the plate.Silica gel 60 F₂₅₄
Mobile PhaseThe solvent system used for development.Hexane:Ethyl Acetate (e.g., 3:1 v/v)
VisualizationMethods to see the separated spots.1. UV light (254 nm) for benzoylated product 2. Chemical stain (e.g., p-anisaldehyde/H₂SO₄) for xylose nih.gov
Expected RfRelative mobility of compounds.Rf (Product) > Rf (Intermediates) > Rf (Xylose)

Reactivity and Mechanistic Investigations of Tetra O Benzoyl D Xylofuranose in Chemical Transformations

Selective Derivatization and Functionalization of Tetra-O-benzoyl-D-xylofuranose

The benzoyl esters of this compound are valued for their chemical robustness compared to other protecting groups like acetates, particularly under acidic conditions. A key feature of benzoyl groups in carbohydrate chemistry is their ability to exercise neighboring group participation. A benzoyl group located at the C-2 position can influence a glycosylation reaction, providing "anchimeric assistance" that helps control the stereochemistry at the anomeric carbon, typically favoring the formation of 1,2-trans-glycosidic linkages. Furthermore, the aromatic nature of the benzoyl groups often makes intermediates more crystalline, simplifying purification by recrystallization.

As this compound is a fully esterified compound, further direct esterification or amidation is not feasible without prior modification. Chemical strategies would involve the selective deprotection (saponification) of one or more benzoyl groups to reveal a free hydroxyl group. This newly available hydroxyl function can then be subjected to subsequent esterification with a different acylating agent or converted into an amine for amidation reactions. This selective deprotection-functionalization sequence is a cornerstone of complex oligosaccharide synthesis, allowing for the stepwise construction of target molecules. The differential reactivity of the ester groups (e.g., primary vs. secondary) can be exploited for selective removal, although specific protocols starting from this compound are highly dependent on the desired final product.

Thioglycosides are valuable intermediates in glycosylation chemistry due to their stability and the variety of methods available for their activation. nih.gov The synthesis of thioglycosides from precursors like this compound is a common strategy. The process generally involves converting the protected sugar into a suitable glycosyl donor and reacting it with a thiol (R-SH). The presence of the C-2 benzoyl group can participate in the reaction to stereoselectively yield the 1,2-trans thioglycoside. nih.gov Lewis acids, such as triflic acid (TfOH), are often used to promote this transformation from per-acylated sugars. rsc.org

Starting Material PrecursorReagentsGeneral Product TypeKey Principle
This compound1. Conversion to glycosyl donor (e.g., acetate, halide)2. Thiol (e.g., Thiophenol, Ethanethiol)3. Lewis Acid (e.g., BF₃·OEt₂, TfOH)1-Thio-2,3,5-tri-O-benzoyl-D-xylofuranosideLewis acid-mediated substitution at the anomeric center with a thiol nucleophile.

Anhydro sugars , also known as intramolecular anhydrides, are derivatives formed by the elimination of a water molecule between two hydroxyl groups of a sugar. researchgate.net They often contain strained bicyclic systems, such as an oxirane (epoxide) ring, making them highly versatile synthetic intermediates. researchgate.net The formation of an anhydro sugar from this compound would necessitate a multi-step process. This typically involves the selective debenzoylation of two specific hydroxyl groups, followed by a reaction to induce intramolecular cyclization. For example, forming a 2,3-anhydrofuranose (an epoxide across C-2 and C-3) would require deprotection at these positions, conversion of one hydroxyl into a good leaving group (e.g., a tosylate or mesylate), and subsequent treatment with a base to facilitate an intramolecular SN2 reaction.

Silylation is a chemical process to introduce a silyl (B83357) ether protecting group onto a hydroxyl moiety. Given that this compound has all its hydroxyl groups protected as benzoyl esters, direct silylation is not possible. However, silylation can be employed as a derivatization strategy following a selective debenzoylation step. By removing a specific benzoyl group to reveal a single hydroxyl function, that position can be selectively protected with a silyl group (e.g., tert-butyldimethylsilyl, TBDMS). This exchange of protecting groups can be used to tune the reactivity of the carbohydrate scaffold. For instance, replacing an electron-withdrawing benzoyl group with an electron-donating silyl group can increase the reactivity of a glycosyl donor, a concept known as "arming" the donor for a subsequent glycosylation reaction.

Transformations to Structurally Related Carbohydrate Mimics

Carbohydrate mimics are molecules designed to imitate the structure of natural carbohydrates but with modified properties, such as increased stability against enzymatic hydrolysis. mdpi.com this compound is a versatile starting material for the synthesis of such analogs, providing the core furanose scaffold in a protected form.

C-Glycosides are important carbohydrate mimics where the anomeric oxygen atom of the glycosidic bond is replaced by a carbon atom. This C-C linkage is resistant to enzymatic cleavage, making C-glycosides valuable as stable probes for studying biological processes or as potential therapeutic agents. researchgate.net The synthesis of C-glycosides from this compound would typically involve converting it into an electrophilic glycosyl donor, such as a glycosyl halide. This intermediate can then be reacted with a variety of carbon-based nucleophiles (e.g., Grignard reagents, organometallics, or silyl enol ethers) to form the desired C-glycoside. researchgate.net

PrecursorTypical TransformationNucleophile ExamplesGeneral Product
This compoundConversion to Glycosyl Halide (e.g., bromide)Allyltrimethylsilane, Grignard Reagents (R-MgBr), OrganocupratesC-allyl, C-aryl, or C-alkyl xylofuranoside analogs

Glycosylamine analogs are compounds where a nitrogen atom is linked to the anomeric carbon. These structures are found in nucleosides and other biologically important molecules. Synthesis of glycosylamines can be achieved from protected sugars. One approach involves the reaction of a protected sugar derivative with a nitrile in the presence of a Lewis acid, such as boron trifluoride diethyl etherate, which can lead to the formation of N-glycosylated products or related heterocyclic structures like oxazolines. researchgate.net

Glycosyl phosphates are central to many metabolic pathways. Synthetic glycosyl phosphate (B84403) mimics, which may have enhanced stability or altered biological activity, are of significant interest. The synthesis of these mimics from this compound would involve a phosphorylation reaction at the anomeric center. A common method is the conversion of the protected sugar into a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate. This activated intermediate is then reacted with a phosphate nucleophile, for instance, dibenzyl phosphate or another suitably protected phosphate derivative. Subsequent deprotection of both the sugar and phosphate moieties yields the target glycosyl phosphate mimic.

Preparation of Glycosyl Isothiocyanates for Organocatalysis

The synthesis of chiral organocatalysts from carbohydrate scaffolds is a significant area of research, leveraging the inherent stereochemistry of sugars to induce asymmetry in chemical reactions. Glycosyl isothiocyanates are versatile intermediates in this context, primarily serving as precursors to chiral thiourea-based organocatalysts. The preparation of such isothiocyanates from protected furanoses, including derivatives of D-xylose, is a critical step in developing novel catalytic systems.

While specific literature detailing the synthesis of tetra-O-benzoyl-D-xylofuranosyl isothiocyanate is not abundant, its preparation can be reliably inferred from established methodologies for analogous peracylated furanosides. The most common and effective route involves a two-step sequence starting from the fully protected sugar, this compound.

Synthetic Pathway:

The first step is the conversion of the anomeric hydroxyl group into a suitable leaving group, typically a glycosyl halide. Treatment of the per-O-benzoylated xylofuranose (B8766934) with reagents such as hydrogen bromide in acetic acid or thionyl chloride with a Lewis acid catalyst can afford the corresponding tetra-O-benzoyl-D-xylofuranosyl bromide or chloride. nih.govnih.gov

The subsequent and final step is the nucleophilic substitution of the halide with a thiocyanate salt. The reaction of the per-O-benzoylated glycosyl halide with potassium thiocyanate (KSCN) in an anhydrous solvent like acetone (B3395972) is a well-established method for producing glycosyl isothiocyanates. researchgate.net This reaction proceeds readily for furanose derivatives, yielding the desired isothiocyanate with high stereoselectivity.

Halogenation: this compound is converted to Tetra-O-benzoyl-D-xylofuranosyl halide.

Thiocyanation: The glycosyl halide is reacted with potassium thiocyanate to yield Tetra-O-benzoyl-D-xylofuranosyl isothiocyanate.

Application in Organocatalyst Synthesis:

The primary utility of Tetra-O-benzoyl-D-xylofuranosyl isothiocyanate in organocatalysis is its role as an electrophile for the synthesis of chiral thiourea derivatives. Thioureas derived from carbohydrates have proven to be powerful bifunctional organocatalysts, capable of activating substrates through hydrogen bonding. rsc.orgnih.gov

The isothiocyanate group (-N=C=S) readily undergoes addition reactions with primary amines. By selecting an amine that incorporates a secondary catalytic function (e.g., a basic tertiary amine), a bifunctional organocatalyst can be constructed. The xylofuranose backbone provides a defined chiral environment, which, in concert with the thiourea moiety, can effectively control the stereochemical outcome of various organic reactions.

The general scheme for the synthesis of a xylofuranose-based thiourea organocatalyst is shown below:

Tetra-O-benzoyl-D-xylofuranosyl isothiocyanate + Chiral/Functional Amine → Xylofuranose-derived Thiourea Organocatalyst

These catalysts have been successfully employed in a range of asymmetric transformations. The table below summarizes the performance of analogous carbohydrate-derived thiourea organocatalysts in several key reaction types, demonstrating their potential efficacy.

Asymmetric ReactionCatalyst TypeTypical Yield (%)Typical Enantioselectivity (% ee)Reference
Michael AdditionGlucopyranose-Thiourea9687 rsc.org
Aza-Henry (Nitro-Mannich) ReactionGalactose-ThioureaHigh85 rsc.org
Friedel-Crafts AlkylationFructose-ThioureaGood to ExcellentNear-racemic to low rsc.org
GlycosylationCamphor-Thiourea991:73 (α:β) nih.gov
Aldol ReactionAminosugar-ThioureaLowExcellent researchgate.net

The data indicates that while yields are generally high, the enantioselectivity is highly dependent on the specific catalyst structure, substrate, and reaction conditions. The development of organocatalysts from this compound would contribute to the diversification of the catalyst library available for these important asymmetric transformations.

Conformational Analysis and Computational Chemistry of D Xylofuranose Rings

Furanose Ring Puckering and Pseudorotation Cycles

The conformation of a furanose ring is not static but rather a continuous interconversion between various puckered forms. This dynamic behavior is elegantly described by the concept of pseudorotation, which maps the conformational landscape of the five-membered ring onto a circle. Each point on the pseudorotation cycle represents a unique conformation, characterized by a phase angle of pseudorotation (P) and a puckering amplitude (τm).

The pseudorotation cycle features two primary regions of conformational preference, known as the North (N) and South (S) domains. lsbu.ac.uk N-type conformations are characterized by a C3'-endo pucker, while S-type conformations exhibit a C2'-endo pucker. nih.gov The transition between these states occurs through intermediate envelope (E) and twist (T) conformations. lsbu.ac.uk For instance, symmetrical twist conformations are found at even multiples of 18°, while symmetrical envelope conformations are located at odd multiples of 18°. researchgate.net

Conformation TypeDescriptionAtoms out of PlanePuckering Notation
Envelope (E)Four atoms are coplanar, and one is out of the plane.Onee.g., 3E
Twist (T)Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.Twoe.g., 3T2

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformational preferences of furanose rings in solution. Specifically, the vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the coupled protons, which in turn is a function of the ring's pucker.

A widely used approach for interpreting these coupling constants is the two-state model, which assumes that the furanose ring populates a dynamic equilibrium between two major conformations, typically in the North (C3'-endo) and South (C2'-endo) regions of the pseudorotation cycle. nih.govresearchgate.net However, the validity of this simplified model has been questioned, and in some cases, a three-state model that includes an intermediate conformation may be more appropriate. nih.gov For instance, in certain chemically modified furanoses, an O1'-endo (or O4'-endo in standard carbohydrate nomenclature) intermediate becomes significant. nih.gov

More advanced analyses combine experimental NMR data with theoretical calculations to refine the conformational populations. For example, theoretical ³J-coupling constants derived from molecular dynamics simulations can be compared with experimental values to validate the force field and the resulting conformational distribution. nih.gov Agreement to within 1 Hz on average between theoretical and experimental coupling constants suggests a reliable description of the ring's properties in solution. nih.gov

The inherent strain in a planar five-membered ring forces the furanose structure to pucker, leading to significant deviations from planarity. The degree of this puckering is quantified by the puckering amplitude (τm or q), while the specific type of pucker is defined by the phase angle (P). nih.govnih.govacs.org These parameters can be calculated from the endocyclic torsion angles of the ring.

In the solid state, X-ray crystallography provides precise atomic coordinates, allowing for a detailed analysis of ring distortion. For example, a crystallographic study of 2,3,5-tri-O-benzyl-D-xylofuranose revealed a conformation close to ³T₂ (C3-endo, C2-exo), with a pseudorotational phase angle P of approximately 11° and a maximum puckering amplitude (νmax) of about 35°. mdpi.com In this conformation, atoms C2 and C3 deviate significantly from the plane formed by atoms C1, C4, and O4. mdpi.com

Theoretical and Computational Investigations

Computational chemistry provides indispensable tools for exploring the conformational landscapes and reaction dynamics of furanose rings at an atomic level of detail. These methods complement experimental data and offer insights into transient states and energetic profiles that are often inaccessible through experimentation alone.

Quantum mechanical (QM) methods are employed to investigate the electronic structure of molecules and to calculate the energetics of chemical reactions, including the identification of transition states. High-level QM calculations, such as those using density functional theory (DFT) with functionals like M06-2X, are used to map the potential energy surfaces of reactions involving D-xylofuranose and its parent compound, D-xylopyranose. acs.orgnih.govscispace.com

For instance, in the study of the thermal degradation of β-D-xylopyranose, QM calculations have shown that a key pathway involves the formation of a five-membered xylofuranose (B8766934) intermediate. acs.orgresearchgate.net The calculations can determine the free energy barrier for such transformations; for example, the transition state for the conversion of β-D-xylopyranose to xylofuranose was calculated to have a free energy barrier of 163.5 kJ mol⁻¹ at 673.15 K. acs.orgresearchgate.net These computational strategies allow for the characterization of stationary points (reactants, products, intermediates) and saddle points (transition states) on the reaction pathway. scispace.com

Computational MethodApplication in Xylofuranose StudyTypical Output
Density Functional Theory (DFT) (e.g., M06-2X)Geometry optimization, frequency calculations, reaction pathway mapping. acs.orgnih.govOptimized structures, vibrational frequencies, electronic energies.
Coupled Cluster (e.g., DLPNO-CCSD(T))Refinement of electronic energies for high accuracy. acs.orgnih.govHighly accurate single-point energies.
Intrinsic Reaction Coordinate (IRC)Confirmation of transition states connecting reactants and products. scispace.comMinimum energy path from a transition state.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics. nih.gov By simulating the motion of atoms over time, MD can map the conformational landscape and determine the relative populations of different puckered states.

Developing reliable force fields—the set of parameters that describe the potential energy of the system—is essential for accurate MD simulations of carbohydrates. nih.gov Specific force fields, such as GROMOS and GLYCAM, have been developed and parameterized for furanose-containing carbohydrates to accurately reproduce experimental data. nih.govacs.org Long MD simulations, often on the microsecond timescale, are necessary to ensure adequate sampling of the various interconverting ring shapes. researchgate.net These simulations confirm that while a two-state N/S model is often a reasonable approximation, some furanosides can populate a continuum of states. nih.gov MD simulations are also used to study the effect of solvents on reaction pathways, such as the conversion of xylose to furfural, by analyzing the distribution of solvent molecules and solvation free energies. rsc.org

The conformational preferences of the D-xylofuranose ring are dictated by a delicate balance of intramolecular interactions. The bulky benzoyl groups in Tetra-O-benzoyl-D-xylofuranose introduce significant steric constraints that influence the puckering of the furanose ring. The conformation of O-benzoyl side-chains is highly conserved, with the carbonyl oxygen atom often eclipsing the hydrogen atom attached to a secondary alcoholic carbon. researchgate.net

In derivatives where a hydroxyl group is present, intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. For example, in a crystal structure of 2,3,5-tri-O-benzyl-D-xylofuranose, the major α-anomer was found to be stabilized by an intramolecular hydrogen bond. mdpi.com The interplay between steric hindrance from large protecting groups and the potential for hydrogen bonding, along with inherent electronic effects like the anomeric effect, ultimately determines the favored conformation or distribution of conformations in the pseudorotational cycle. rsc.org

Computational Prediction of Spectroscopic Parameters

The conformational flexibility of the D-xylofuranose ring presents a significant challenge to the experimental determination of its three-dimensional structure in solution. Computational chemistry offers a powerful suite of tools to augment experimental data, providing deeper insights into the conformational preferences and predicting spectroscopic parameters that can be correlated with experimental spectra. Methodologies such as Density Functional Theory (DFT) have become instrumental in the structural elucidation of carbohydrates. nih.govruc.dk

Theoretical Framework for Spectroscopic Predictions

Computational prediction of spectroscopic parameters for molecules like this compound typically begins with geometry optimization of various possible conformers. nih.gov Given the flexibility of the furanose ring, this involves exploring the pseudorotational pathway to identify low-energy envelope and twist conformations. Once these stable conformers are identified, their spectroscopic parameters can be calculated.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework to calculate nuclear magnetic shielding tensors. researchgate.net These tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS). researchgate.net The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). nih.govnih.gov Modern approaches can achieve high accuracy, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts. nih.gov

Similarly, Infrared (IR) spectra can be computationally predicted by calculating the vibrational frequencies and their corresponding intensities. nih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Predicted NMR Parameters

For example, in a study of benzoylated D-tagatopyranose, the chemical shifts were significantly influenced by the presence and orientation of the benzoyl groups. mdpi.com A hypothetical table of predicted NMR chemical shifts for a conformer of this compound, based on typical values for similar structures, is presented below to illustrate the output of such a computational study.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for a Conformer of this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - 98.5
H1 6.5 -
C2 - 75.2
H2 5.8 -
C3 - 72.8
H3 6.1 -
C4 - 78.0
H4 5.9 -
C5 - 63.5
H5a 4.7 -
H5b 4.5 -
Benzoyl C=O - 165.0 - 166.5
Benzoyl Aromatic C - 128.0 - 134.0

Note: These values are illustrative and not the result of a specific DFT calculation on this compound.

Beyond chemical shifts, computational methods can also predict spin-spin coupling constants (J-couplings), which are crucial for determining the dihedral angles between adjacent protons and thus the conformation of the furanose ring. nih.gov

Predicted IR Vibrational Frequencies

Computational methods can also predict the IR spectrum, which is sensitive to the vibrational modes of the molecule. For this compound, the predicted spectrum would be dominated by strong absorptions corresponding to the carbonyl (C=O) stretching of the four benzoyl groups and the C-O stretching of the ester linkages and the furanose ring. Aromatic C-H and C=C stretching vibrations would also be prominent. Cryogenic infrared ion spectroscopy combined with computational methods has been effectively used to elucidate the structures of related benzoylated glycosyl cations. nih.gov

A representative table of predicted key vibrational frequencies for this compound is shown below.

Table 2: Hypothetical Predicted Key IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Carbonyl (C=O) Stretch 1720 - 1740 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-O Stretch (Ester & Ether) 1300 - 1100 Strong

Note: These values are illustrative and based on typical frequency ranges for the specified functional groups.

Applications of Tetra O Benzoyl D Xylofuranose As a Building Block in Complex Chemical Synthesis

Modular Synthesis of Oligosaccharides and Polysaccharide Fragments

The modular synthesis of oligosaccharides relies on the sequential coupling of monosaccharide building blocks. Tetra-O-benzoyl-D-xylofuranose, with its well-defined stereochemistry and protecting groups, is a valuable precursor for creating such building blocks. The benzoyl groups can be selectively removed or can influence the stereochemical outcome of glycosylation reactions, making it a versatile tool in the assembly of complex glycans.

Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to construct oligosaccharides. frontiersin.org In these strategies, chemically synthesized building blocks, which can be derived from precursors like this compound, are used as substrates for glycosyltransferases or glycosynthases. frontiersin.orgnih.gov These enzymes catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, which can be challenging to achieve through purely chemical means. frontiersin.org The benzoylated xylofuranose (B8766934) derivative can be chemically modified to a suitable glycosyl donor or acceptor, which is then recognized by the enzyme for elongation of the glycan chain. This combination of chemical and enzymatic steps allows for the efficient synthesis of complex oligosaccharides that may be difficult to produce using a single methodology. escholarship.org

Modern glycan assembly often utilizes automated solid-phase synthesis, a technique that allows for the rapid and efficient construction of oligosaccharides. fu-berlin.denih.govdigitellinc.com This methodology requires a set of protected monosaccharide building blocks that can be sequentially coupled to a solid support. nih.gov Benzoylated furanose derivatives, including those of D-xylose, can be converted into suitable glycosyl donors, such as thioglycosides or trichloroacetimidates, for use in automated glycan assembly. rsc.orgresearchgate.net The stability of the benzoyl protecting groups allows for multiple reaction cycles, while their eventual removal under specific conditions reveals the final oligosaccharide product.

Preparation of Nucleoside and Nucleotide Analogs

This compound is a key precursor in the synthesis of various nucleoside and nucleotide analogs, many of which exhibit significant antiviral and anticancer properties. The sugar moiety of these analogs is often derived from a protected furanose, and the benzoyl groups of the starting material play a critical role in directing the stereochemistry of the nucleobase attachment and protecting the hydroxyl groups during synthesis.

The Vorbrüggen glycosylation is a widely used method for the formation of the N-glycosidic bond between a sugar and a nucleobase. nih.gov In this reaction, a peracylated sugar, such as this compound, is reacted with a silylated nucleobase in the presence of a Lewis acid catalyst, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mcgill.ca The benzoyl groups at the C2 position often participate in the reaction, leading to the stereoselective formation of the desired β-nucleoside analog. mcgill.ca This method is highly efficient and has been successfully applied to the synthesis of a wide range of purine (B94841) and pyrimidine (B1678525) nucleoside analogs. nih.govmcgill.ca

A general representation of the Vorbrüggen glycosylation is shown below:

Reactant 1Reactant 2CatalystProduct
This compoundSilylated NucleobaseLewis Acid (e.g., TMSOTf)Protected Nucleoside Analog

The synthesis of modified deoxynucleoside scaffolds often involves the chemical transformation of a pre-formed nucleoside or the construction from a modified sugar precursor. nih.gov Starting from this compound, various modifications can be introduced to the sugar ring, such as deoxygenation, fluorination, or the introduction of other functional groups, prior to or after the attachment of the nucleobase. nih.gov These modifications can significantly impact the biological activity of the resulting nucleoside analogs. For instance, the introduction of a fluorine atom at the 3'-position of a xylofuranosyl nucleoside has been explored for the development of potential antiviral agents. nih.gov

Precursor in the Development of Novel Glycosylation Methods

The development of new and efficient glycosylation methods is a central theme in carbohydrate chemistry. Benzoylated sugars like this compound serve as valuable precursors for the preparation of novel glycosyl donors. rsc.orgmdpi.com The reactivity of the anomeric center can be fine-tuned by the choice of protecting groups and the activating conditions. Researchers have utilized such precursors to explore new types of glycosyl donors, including glycosyl fluorides, iodides, and trichloroacetimidates, each with its own unique reactivity profile and applications in oligosaccharide synthesis. rsc.orgresearchgate.net The stability and well-defined stereochemistry of this compound make it an ideal platform for systematically studying the factors that influence the outcome of glycosylation reactions, thereby contributing to the development of more efficient and stereoselective synthetic methods. mdpi.com

Reference Standard in Analytical Method Development for Carbohydrate Analysis

This compound serves as a crucial reference standard in the development and validation of analytical methods for carbohydrate analysis, particularly for techniques involving chromatography and spectroscopy. The inherent properties of this compound make it highly suitable for establishing method performance, including specificity, linearity, accuracy, and precision.

The analysis of native carbohydrates by methods such as High-Performance Liquid Chromatography (HPLC) is often challenging due to their high polarity and lack of a strong chromophore, which results in poor retention on common reversed-phase columns and low sensitivity with UV detectors. Chemical derivatization with chromophoric groups is a widely employed strategy to overcome these limitations. Benzoylation, the process of introducing benzoyl groups, is particularly advantageous. nih.gov The four benzoyl groups in this compound impart several beneficial characteristics:

Enhanced UV Detection: The benzoyl moieties contain aromatic rings that absorb strongly in the ultraviolet (UV) spectrum, allowing for highly sensitive detection by UV-Vis spectrophotometers commonly used in HPLC systems.

Improved Chromatographic Behavior: The nonpolar nature of the benzoyl groups significantly increases the compound's hydrophobicity. This leads to better retention and separation on widely used reversed-phase HPLC columns (e.g., C18), enabling more robust and reproducible analytical methods.

High Purity and Stability: this compound can be synthesized and purified to a high degree, often as a stable, crystalline solid. This is a critical requirement for a reference standard, as its purity directly impacts the accuracy of quantification in an analytical method.

Structural Confirmation: As a well-characterized compound, its spectral data (NMR, Mass Spectrometry) are established. guidechem.com This allows it to be used as a benchmark for the structural elucidation of unknown or newly synthesized xylofuranose derivatives and related benzoylated carbohydrates.

In the context of method development, this compound can be used to prepare calibration standards to construct a calibration curve, which is essential for the quantitative analysis of other benzoylated xylose-containing samples. Its consistent response and sharp chromatographic peak shape make it an ideal compound for system suitability tests, ensuring that the analytical system is performing correctly before sample analysis.

The table below summarizes the key analytical techniques where this compound is a suitable reference standard.

Analytical TechniqueApplication of Reference StandardRationale
High-Performance Liquid Chromatography (HPLC) Method validation (linearity, accuracy, precision), system suitability, quantification.Benzoyl groups provide a strong UV chromophore and enhance retention on reversed-phase columns. nih.govdntb.gov.ua
Thin-Layer Chromatography (TLC) Identification and purity assessment.The compound serves as a reference spot (Rf value) for monitoring reaction progress or purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of related compounds.Provides a reference spectrum for comparing chemical shifts and coupling constants of xylofuranose derivatives. guidechem.com
Mass Spectrometry (MS) Confirmation of molecular weight and fragmentation patterns.Serves as a standard to verify the mass and fragmentation of other benzoylated sugars.

Development of Carbohydrate-Based Organocatalysts

The field of asymmetric organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, has identified carbohydrates as a valuable source of chiral scaffolds. peerj.com this compound represents an exemplary starting material, or "chiral pool" building block, for the synthesis of novel carbohydrate-based organocatalysts. Its utility stems from its rigid furanose structure, multiple defined stereocenters, and the presence of protecting groups that facilitate selective chemical modification.

Carbohydrates offer a unique and densely functionalized framework that can be exploited to create a specific three-dimensional environment around a catalytic site, influencing the stereochemical outcome of a reaction. snnu.edu.cn The general strategy for developing an organocatalyst from a protected sugar like this compound involves several key steps:

Selective Deprotection: The benzoyl groups, which serve as protecting groups, can be selectively removed from specific positions on the xylofuranose ring using established chemical methods. This unmasks one or more hydroxyl groups for further functionalization.

Introduction of Catalytic Moieties: The newly available hydroxyl groups can be converted into catalytically active functionalities. The choice of functional group determines the type of reactions the organocatalyst will promote.

Scaffold Modification: Further modifications to the carbohydrate backbone can be performed to fine-tune the steric and electronic properties of the catalyst, optimizing its activity and selectivity.

The inherent chirality of the D-xylofuranose core is transferred to the final catalyst, directing the formation of one enantiomer of the product over the other in an asymmetric reaction.

Below is a table outlining potential organocatalyst types that could be synthesized from a this compound precursor and their applications.

Organocatalyst TypePotential Synthetic ModificationExample Applications
Chiral Amines / Prolinamides Selective deprotection followed by amination or coupling with proline derivatives.Michael additions, Aldol reactions, Mannich reactions.
Thioureas / Squaramides Conversion of a hydroxyl group to an amine, followed by reaction with an isothiocyanate or squarate.Michael additions, Henry reactions, Diels-Alder reactions. snnu.edu.cn
Chiral Phosphoric Acids (CPAs) Functionalization with diaryl phosphate (B84403) groups.Asymmetric protonation, cyclization reactions, reductions. rsc.org
Hydrogen-Bond Donors Introduction of urea (B33335) or other H-bond donating groups.Anion-binding catalysis, aza-Diels-Alder reactions. researchgate.net

By leveraging the well-defined stereochemistry of this compound, chemists can design and synthesize a diverse library of organocatalysts. These catalysts have the potential to be highly effective in asymmetric synthesis, providing environmentally friendly and metal-free alternatives for producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. peerj.com

Q & A

What criteria determine the novelty of a research question involving this compound?

  • Methodological Answer :
  • FINER Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
  • Gap Analysis : Use tools like VOSviewer to map citation networks and identify understudied applications (e.g., prodrug design).
  • Pilot Studies : Conduct small-scale experiments to validate the uniqueness of the hypothesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.